molecular formula C13H8F3NO3 B1429574 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene CAS No. 1019996-86-1

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

Cat. No.: B1429574
CAS No.: 1019996-86-1
M. Wt: 283.2 g/mol
InChI Key: ANTKACMMIPBFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

“1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, such as resistance to metabolic degradation, which makes them useful in a variety of applications, including pharmaceuticals .

The nitro group in the compound is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an electrophile, meaning it can accept an electron pair. This makes it reactive with nucleophiles, compounds that donate an electron pair .

The trifluoromethoxy group is an ether that contains a trifluoromethyl group. Ethers are known for their ability to form stable complexes with a variety of compounds, which can influence the compound’s solubility and reactivity .

The benzene ring in the compound is a part of a class of compounds known as aromatic compounds. These compounds are characterized by a cyclic (ring) structure and a conjugated system of electrons. This structure gives them unique chemical stability .

Properties

IUPAC Name

1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTKACMMIPBFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733093
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019996-86-1
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.